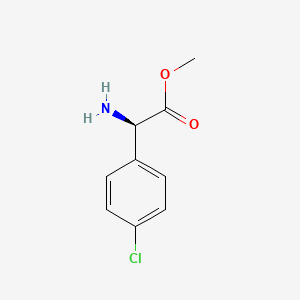

(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

Vue d'ensemble

Description

“®-Methyl 2-amino-2-(4-chlorophenyl)acetate” is a chemical compound with the molecular formula C9H10ClNO2 . It is also known by its IUPAC name, methyl (2R)-amino (4-chlorophenyl)ethanoate hydrochloride . The compound has a molecular weight of 236.1 .

Molecular Structure Analysis

The InChI code for “®-Methyl 2-amino-2-(4-chlorophenyl)acetate” is 1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis

“®-Methyl 2-amino-2-(4-chlorophenyl)acetate” is a solid or liquid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique

Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives are known for their wide range of pharmacological effects. The compound can be used as a precursor in the synthesis of pyrimidine derivatives, which have shown potent anti-inflammatory effects. These derivatives are synthesized through various methods and have been studied for their structure-activity relationships (SARs), indicating that substitutions on the phenyl moiety can increase inhibitory effects .

Anti-Inflammatory Applications

The anti-inflammatory properties of pyrimidines make them valuable in medical research. ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can contribute to the development of new anti-inflammatory agents. These agents work by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Antibacterial and Antifungal Agents

2-Aminothiazoles, which can be synthesized from ®-Methyl 2-amino-2-(4-chlorophenyl)acetate, play a significant role as starting materials for creating a range of heterocyclic analogues. These analogues have promising therapeutic roles, including antibacterial and antifungal activities, which are crucial in combating various infections .

Antitumor and Antioxidant Research

The compound’s derivatives are also being explored for their antitumor and antioxidant properties. These properties are essential for developing treatments that target cancer cells and manage oxidative stress within the body .

Analgesic Properties

Research into analgesic agents is another application of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate. Its derivatives can be used to develop new pain-relieving medications that act on specific pathways to reduce pain without the side effects associated with traditional analgesics .

Anti-HIV Research

The synthesis of 2-aminothiazole derivatives from ®-Methyl 2-amino-2-(4-chlorophenyl)acetate has implications in anti-HIV research. These compounds can be designed to interfere with the replication cycle of HIV, offering a potential pathway for new antiretroviral drugs .

Anthelmintic Applications

Anthelmintic agents are drugs that expel parasitic worms (helminths) and other internal parasites from the body. Derivatives of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate are being studied for their potential use as anthelmintic agents, which could lead to more effective treatments for parasitic infections .

Chemical Property Analysis

Beyond direct medical applications, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate is also valuable for its chemical properties. For instance, its phase change data and heat of fusion are important for understanding its behavior in various conditions and can inform its handling and storage in research settings .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing a range of biochemical processes .

Mode of Action

It’s worth noting that similar compounds often work by binding to their target proteins, thereby modulating their activity and influencing downstream cellular processes .

Biochemical Pathways

Similar compounds have been reported to influence a variety of pathways, including those involved in inflammation and other immune responses .

Result of Action

Similar compounds have been reported to have a range of effects, including anti-inflammatory and antimicrobial activities .

Propriétés

IUPAC Name |

methyl (2R)-2-amino-2-(4-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWZTDMEYWXSRG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427718 | |

| Record name | Methyl (2R)-amino(4-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate | |

CAS RN |

43189-43-1 | |

| Record name | Methyl (2R)-amino(4-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 43189-43-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1310954.png)